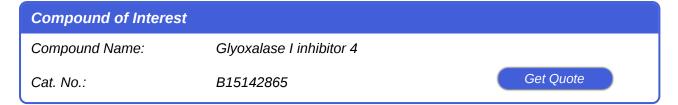


Glyoxalase I inhibitor 4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Glyoxalase Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxalase I (GLO1) is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Elevated levels of MG are implicated in various pathologies, including diabetes, neurodegenerative diseases, and cancer. Consequently, GLO1 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of **Glyoxalase I inhibitor 4**, a potent and specific inhibitor of GLO1, detailing its chemical structure, properties, and the methodologies for its study.

Chemical Structure and Properties

Glyoxalase I inhibitor 4, also known as S-(N-(4-iodophenyl)-N-hydroxycarbamoyl)glutathione, is a potent competitive inhibitor of GLO1. Its chemical and physical properties are summarized in the table below.

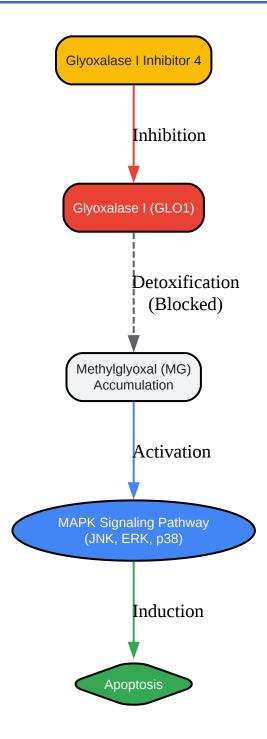


Property	Value
IUPAC Name	(2S)-2-amino-5-[[(2R)-1- (carboxymethylamino)-3-[hydroxy-(4- iodophenyl)amino]carbonylsulfamoyl-1- oxopropan-2-yl]amino]-5-oxopentanoic acid
Molecular Formula	C17H21IN4O8S
Molecular Weight	568.34 g/mol
CAS Number	250155-72-7
SMILES	NINVALID-LINKCCC(NINVALID-LINK CSC(N(C1=CC=C(C=C1)I)O)=O)=O
Inhibitory Constant (Ki)	10 nM

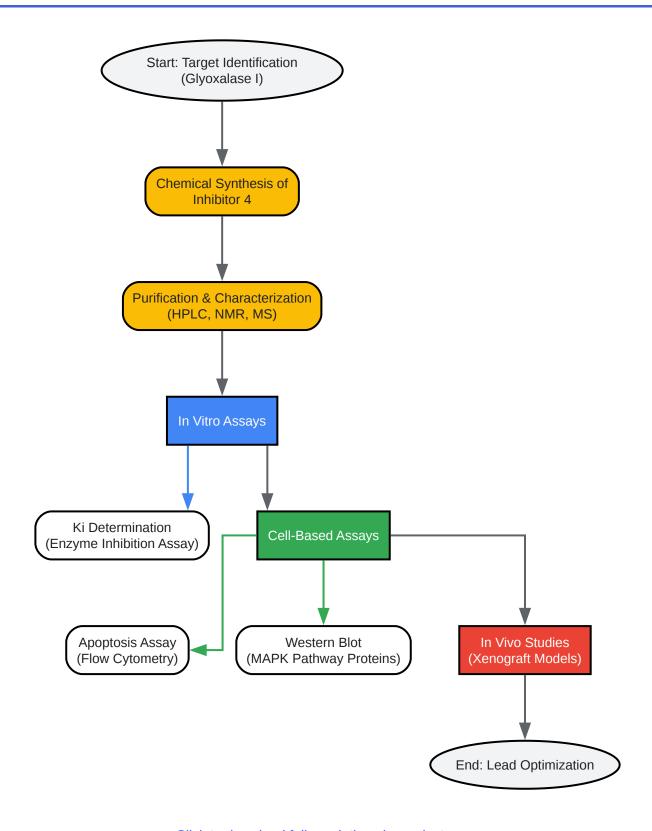
Signaling Pathways

Inhibition of Glyoxalase I leads to the accumulation of cytotoxic methylglyoxal, which in turn can induce apoptosis in cancer cells. This process is often mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.









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